

# CAS number and molecular formula for N-Propionyl-d5-glycine

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Compound of Interest

Compound Name: N-Propionyl-d5-glycine

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# N-Propionyl-d5-glycine: A Technical Guide for Researchers

This technical guide provides an in-depth overview of **N-Propionyl-d5-glycine**, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize internal standards for mass spectrometry-based quantification of metabolites, particularly in the context of inborn errors of metabolism. This document outlines the compound's properties, its role in metabolic pathways, and detailed experimental protocols for its application.

# **Core Compound Information**

**N-Propionyl-d5-glycine** is the deuterated form of N-Propionylglycine, where five hydrogen atoms on the propionyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of N-Propionylglycine by mass spectrometry, as it is chemically identical to the analyte but has a distinct, higher mass.



Property	Value
Compound Name	N-Propionyl-d5-glycine
Molecular Formula	C5D5H4NO3
Molecular Weight	136.161 g/mol
Unlabeled CAS Number	21709-90-0
Appearance	Solid
Primary Application	Internal standard for mass spectrometry

# **Metabolic Significance and Signaling Pathway**

N-Propionylglycine is a critical biomarker for the diagnosis and monitoring of propionic acidemia, an inherited metabolic disorder.[1][2] This condition is caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC), which plays a crucial role in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. [3][4]

In individuals with propionic acidemia, the impaired activity of PCC leads to an accumulation of propionyl-CoA.[5] The excess propionyl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase to form N-propionylglycine, which is subsequently excreted in the urine.[1] Therefore, elevated levels of N-propionylglycine in urine are a key diagnostic indicator of propionic acidemia.[5][6]



# Catabolic Precursors Isoleucine Valine Threonine Methionine Odd-chain fatty acids Propionyl-CoA Glycine Propionyl-CoA Carboxylase (PCC) Glycine N-acyltransferase Excreted in Urine N-Propionylglycine

### Simplified Metabolic Pathway in Propionic Acidemia

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Simplified Metabolic Pathway in Propionic Acidemia

# **Experimental Protocols**

The primary application of **N-Propionyl-d5-glycine** is as an internal standard for the quantification of N-Propionylglycine in biological samples, typically urine, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The following is a detailed methodology adapted from a study by Fong et al. (2012) for the analysis of acylglycines in human urine.[7]

Objective: To quantify the concentration of N-Propionylglycine in human urine using **N-Propionyl-d5-glycine** as an internal standard.



### Materials and Reagents:

- Urine samples
- N-Propionyl-d5-glycine (internal standard)
- N-Propionylglycine (analytical standard)
- Solid-phase extraction (SPE) cartridges
- n-Butanol
- · HPLC-grade water
- HPLC-grade organic solvents (e.g., acetonitrile, methanol)
- Formic acid

### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

**Experimental Workflow:** 



# Workflow for Quantification of N-Propionylglycine 1. Sample Preparation Spike with N-Propionyl-d5-glycine 2. Solid-Phase Extraction (SPE) Isolate Acylglycines 3. Derivatization with n-Butanol Inject into HPLC 4. HPLC Separation Separate Analytes 5. MS/MS Detection **Monitor Transitions**

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6. Data Analysis and Quantification

Workflow for Quantification of N-Propionylglycine

### Procedure:

- Sample Preparation:
  - Thaw frozen urine samples to room temperature and vortex for 15 seconds.



- Centrifuge the samples at 13,000 rpm for 5 minutes to remove any particulate matter.
- Transfer a known volume of the supernatant to a clean tube.
- Spike the sample with a known concentration of the N-Propionyl-d5-glycine internal standard solution.
- Solid-Phase Extraction (SPE):
  - Condition the SPE cartridges according to the manufacturer's instructions.
  - Load the spiked urine sample onto the SPE cartridge.
  - Wash the cartridge to remove interfering substances.
  - Elute the acylglycines from the cartridge using an appropriate solvent.
- Derivatization:
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the dried residue in n-butanol and an appropriate catalyst.
  - Heat the mixture to facilitate the derivatization of the carboxylic acid group to a butyl ester.
     This step enhances the chromatographic and mass spectrometric properties of the analyte.
- HPLC Separation:
  - Evaporate the derivatization reagent and reconstitute the sample in the initial mobile phase.
  - Inject the sample into the HPLC system.
  - Separate the acylglycines using a suitable C18 column and a gradient elution program
    with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile
    or methanol) with a small amount of formic acid.
- MS/MS Detection:



- The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
- Operate the mass spectrometer in positive ion mode.
- Monitor the specific precursor-to-product ion transitions for both N-Propionylglycine and N-Propionyl-d5-glycine in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis and Quantification:
  - Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
  - Calculate the ratio of the peak area of N-Propionylglycine to the peak area of N-Propionyl-d5-glycine.
  - Determine the concentration of N-Propionylglycine in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a fixed concentration of the internal standard.

Validation Parameters: The method should be validated for linearity, accuracy, precision (withinrun and between-run), and recovery. In the study by Fong et al. (2012), mean recoveries of acylglycines ranged from 90.2% to 109.3%, and within- and between-run imprecisions were less than 10% CV.[7]

## Conclusion

**N-Propionyl-d5-glycine** is an indispensable tool for the accurate and precise quantification of N-Propionylglycine in biological matrices. Its use as an internal standard in HPLC-MS/MS methods is crucial for the diagnosis and management of propionic acidemia. The detailed understanding of its properties and the application of robust analytical protocols, as outlined in this guide, are essential for researchers and clinicians working in the field of inborn errors of metabolism.

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